molecular formula C8H6BrClFNO2 B8234429 Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate CAS No. 1698028-24-8

Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B8234429
CAS No.: 1698028-24-8
M. Wt: 282.49 g/mol
InChI Key: IBHBKKHCRUYAAK-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate is a complex organic compound with the molecular formula C8H6BrClFNO2. This compound is notable for its unique combination of halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoate ester. It is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the benzene ring.

    Amination: Introduction of the amino group.

    Esterification: Formation of the benzoate ester.

The specific reagents and conditions used in these steps can vary. For example, halogenation might involve the use of halogenating agents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions . Amination can be achieved using ammonia (NH3) or amines in the presence of catalysts . Esterification typically involves the reaction of the carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and high throughput .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate can be compared with other halogenated benzoates, such as:

These compounds share similar structural features but differ in the position of the amino group and the specific halogen atoms. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBKKHCRUYAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1N)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179830
Record name Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698028-24-8
Record name Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698028-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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